1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a propionyl group, and a tetrahydroquinoline moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride and a suitable base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the amine group of the tetrahydroquinoline core.
Formation of the Urea Linkage: The final step involves the reaction of the amine with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
1-(4-Methylbenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVRDLOVSALSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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